molecular formula C8H12O2 B1321703 Spiro[3.3]heptane-2-carboxylic acid CAS No. 28114-87-6

Spiro[3.3]heptane-2-carboxylic acid

Cat. No. B1321703
CAS RN: 28114-87-6
M. Wt: 140.18 g/mol
InChI Key: FUQHLUSGMOSPRQ-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2-carboxylic acid is a compound that serves as a core structure for various analogues with potential biological activity. The spirocyclic scaffold provides a rigid framework that can be used to probe the topologies of different receptors, such as glutamate receptors, due to the fixed spatial arrangement of functional groups . This compound and its derivatives have been synthesized and studied for their potential applications in chemistry, biochemistry, and drug design .

Synthesis Analysis

The synthesis of spiro[3.3]heptane-2-carboxylic acid derivatives involves several key steps, including ring closures and stereoselective reactions. For instance, the synthesis of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid stereoisomers starts from 3-oxocyclobutanecarboxylic acid, using a Lewis acid-catalyzed rearrangement to construct the spiro[3.3]heptane skeleton . Similarly, optically active spiro[3.3]heptane-2,6-dicarboxylic acid is obtained by optical resolution, and its derivatives have been synthesized to explore their chiral separation abilities . Additionally, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids involves ring closure of 1,3-bis-electrophiles at bis-nucleophiles .

Molecular Structure Analysis

The molecular structure of spiro[3.3]heptane-2-carboxylic acid derivatives is characterized by a rigid spirocyclic framework that restricts the conformation of the attached functional groups. This rigidity is crucial for the compound's interaction with biological targets, as it can mimic the conformation of natural amino acids like glutamic acid . The stereochemistry of these compounds is determined using techniques such as 1H-1H-NOESY and X-ray structural analysis .

Chemical Reactions Analysis

Spiro[3.3]heptane-2-carboxylic acid and its derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. For example, the synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamates involves a tandem cyclization reaction catalyzed by AgOTf/PPh3 . The strained carbene spiro[3.3]hept-1-ylidene, related to the spiro[3.3]heptane structure, undergoes [1,2]-sigmatropic rearrangements, demonstrating the reactivity of the spirocyclic scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[3.3]heptane-2-carboxylic acid derivatives are influenced by their rigid structures. Optical activity is a significant property, as demonstrated by the specific optical rotations of model compounds and their ability to show large Cotton effects . The optical purity of these compounds is confirmed by HPLC and NMR analyses, and their solubility in organic polar solvents is noted . These properties are essential for their potential applications in materials science and as chiral separation agents.

Scientific Research Applications

Polymer Synthesis

Optically active spiro[3.3]heptane-2,6-dicarboxylic acid is used in the creation of optically active oligo- and polyamides. Polycondensation of this acid chloride with 3,3'-dimethoxybenzidine yields a polymer soluble in organic polar solvents, showcasing a significant Cotton effect (Tang, Miura, Imae, & Kawakami, 1999).

Drug Design and Biochemistry

Spiro[3.3]heptane-2,6-dicarboxylic acid derivatives serve as building blocks in drug design and biochemistry. Synthesized analogs of glutamic acid based on the spiro[3.3]heptane scaffold, such as 2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid hydrochlorides, help in probing the topologies of different glutamate receptors (Radchenko, Grygorenko, & Komarov, 2008).

Advanced Organic Synthesis

Spiro[3.3]heptane-2-carboxylic acid derivatives are used in advanced organic synthesis for constructing complex molecules. For instance, the synthesis of conformationally restricted glutamic acid analogs involves creating a rigid spirocyclic scaffold, providing a range of restricted conformations for studying biological activities (Chernykh et al., 2014).

Medicinal Chemistry

In medicinal chemistry, spiro[3.3]heptane derivatives are synthesized for their potential biological activity. For example, the synthesis of fluorinated analogs based on the spiro[3.3]heptane motif focuses on creating compounds with a distinct three-dimensional shape and fluorine substitution patterns, which are valuable in medicinal chemistry (Chernykh et al., 2016).

Chemical Reactions and Mechanisms

Spiro[3.3]heptane compounds are also studied for their unique reactions and mechanisms in organic chemistry. For instance, the acid-catalyzed reactions of 1-oxadispiro[2.1.2.2]nonane provide insights into the carbenium ion chemistry of protonated oxiranes, crucial for understanding organic reaction mechanisms(Adam & Crämer, 1987).

Chiral Analysis and Separation

Spiro[3.3]heptane derivatives are instrumental in chiral analysis and separation techniques. The optical purity of spiro[3.3]heptane-2,6-dicarboxylic acid, clarified through chiral HPLC, plays a significant role in developing methodologies for chiral separation (Tang, Miura, & Kawakami, 2002).

Radical Chemistry

The study of spiro[3.3]heptan-3-yl radicals provides valuable insights into radical chemistry. This research contributes to understanding the structural similarity of these radicals to cyclobutyl radicals and their rearrangements, essential for designing radical-based synthetic processes (Roberts, Walton, & Maillard, 1986).

Bicyclic Compound Synthesis

Spiro[3.3]heptane-2-carboxylic acid derivatives are used in the synthesis of bicyclic compounds. The improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, for instance, facilitates access to a wide range of reaction conditions with this spirobicyclic compound, crucial for various synthetic applications (van der Haas et al., 2017).

Safety And Hazards

Spiro[3.3]heptane-2-carboxylic acid is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQHLUSGMOSPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605186
Record name Spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.3]heptane-2-carboxylic acid

CAS RN

28114-87-6
Record name Spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.3]heptane-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Crude spiro[3.3]heptane-3,3-dicarboxylic acid (8.3 g, 0.046 mole) was thermally decarboxylated by heating the material at 220° C for 30 min. Heating was discontinued when the evolution of carbon dioxide ceased. The mixture was cooled to yield 5.38 g of spiro[3.3]heptane-2-carboxylic acid.
Name
spiro[3.3]heptane-3,3-dicarboxylic acid
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of spiro[3.3]heptane-2,2-dicarboxylic acid (1.737 g, 9.43 mmol) in pyridine (20 mL) was heated at 115° C. overnight, cooled to RT and concentrated to dryness. The residue was treated with 6M HCL, extracted with DCM (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford spiro[3.3]heptane-2-carboxylic acid (1.21 g, 92%). 1H NMR (400 MHz, DMSO-d6): δ 11.98 (s, 1H), 2.85 (m, 1H), 2.15-2.03 (m, 4H), 1.96 (t, J=7.3 Hz, 2H), 1.84 (t, J=7.3 Hz, 2H), 1.76-1.70 (m, 2H).
Quantity
1.737 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of decafluoro-5-methylene-spiro[3.3]heptane-2-carboxylic acid (3)?

A1: Decafluoro-5-methylene-spiro[3.3]heptane-2-carboxylic acid (3) was identified as a hydrolysis product of the trimer of tetrafluoroallene (1). Its structure, containing a spirocyclic framework with a carboxylic acid group at the 2-position and a methylene group at the 5-position, was confirmed by X-ray diffraction. [] Unfortunately, the abstract does not provide specific details about the molecular formula, weight, or spectroscopic data.

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